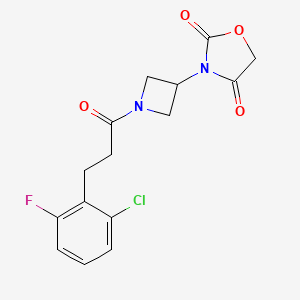
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as CFTR corrector, is a small molecule drug that has shown great promise in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR correctors like 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione work by helping the CFTR protein to fold correctly and reach the cell surface, where it can regulate the flow of salt and water in and out of cells.
Aplicaciones Científicas De Investigación
Improved Glucose Tolerance and Insulin Release
Oxazolidinediones, similar to the compound , have been identified to improve glucose tolerance and potentiate insulin release in rats without causing hypoglycemia. This effect is particularly noted with variations in the phenyl ring substitution, suggesting a potential area of research in diabetes management (R. Schnur & M. Morville, 1986).
Agricultural Fungicide Development
In the agricultural sector, oxazolidinone derivatives such as famoxadone have been developed as effective fungicides against a wide range of plant pathogens. This discovery underscores the chemical class's utility in enhancing crop protection and management, showcasing its broad application in agriculture (J. A. Sternberg et al., 2001).
Potential Antimicrobial Agents
The synthesis of novel oxazolidinones has been explored for their potential as antimicrobial agents. These compounds exhibit activity against various bacterial and fungal strains, indicating their significance in addressing antibiotic resistance and developing new therapeutic agents (K. Devi et al., 2013).
Synthesis of Heterocyclic Compounds
Oxazolidinedione derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds, further highlighting their role in the development of new chemical entities with potential pharmaceutical applications (M. A. Tlekhusezh et al., 1996).
Discovery of New Herbicides
Research into oxazolidinedione derivatives has also led to the discovery of new herbicides, demonstrating activity against various weeds while ensuring crop safety. This aspect indicates the compound class's potential in developing agricultural chemicals that are both effective and environmentally friendly (K. Hirai et al., 1999).
Propiedades
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-2-1-3-12(17)10(11)4-5-13(20)18-6-9(7-18)19-14(21)8-23-15(19)22/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCSXBTSFVCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

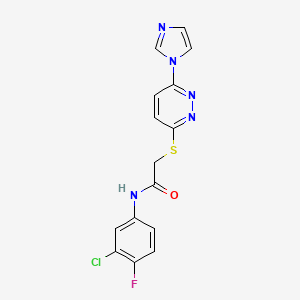
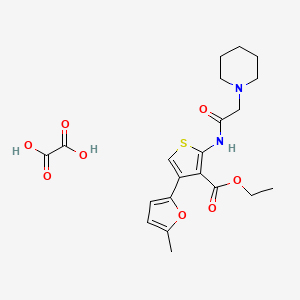
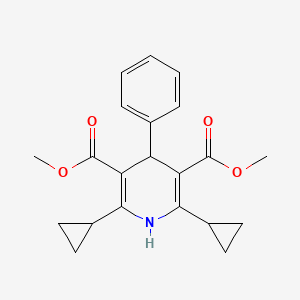
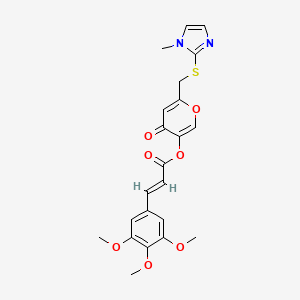
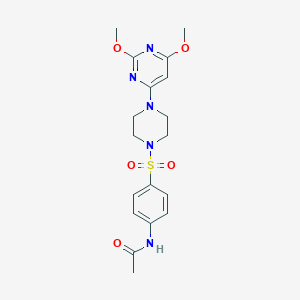
![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

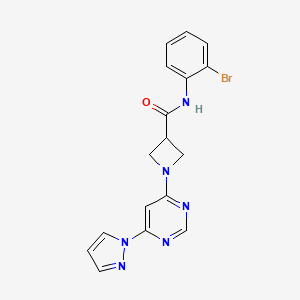
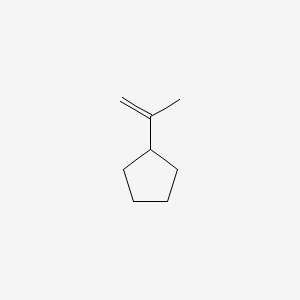
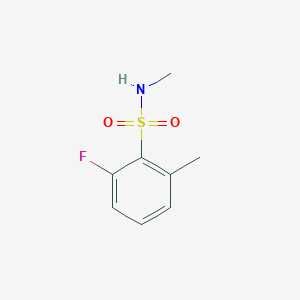
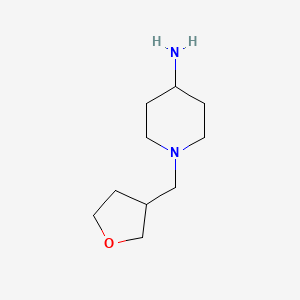
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)